molecular formula C11H13NO B7772638 3-(Dimethylamino)-1-phenyl-2-propen-1-one

3-(Dimethylamino)-1-phenyl-2-propen-1-one

Cat. No.: B7772638
M. Wt: 175.23 g/mol
InChI Key: HUTKDPINCSJXAA-UHFFFAOYSA-N
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Description

Contextualization within Enaminone Chemistry

This compound is a classic example of an enaminone, a class of organic molecules characterized by a conjugated system containing an amino group and a carbonyl group. Enaminones, including 3-(dimethylamino)-1-phenyl-2-propen-1-one, are recognized for their diverse reactivity, acting as versatile precursors in the synthesis of many different compounds. researchgate.net Their synthetic potential has been acknowledged for a considerable time, leading to extensive applications in organic and heterocyclic chemistry. researchgate.net The enaminone motif has also seen a recent surge in interest within materials science. researchgate.net

Nomenclature and Structural Features

The systematic naming and structural understanding of this compound are crucial for appreciating its chemical behavior.

IUPAC Designation and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one. nih.gov It is also widely known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Table 1: Synonyms for this compound

Synonym
3-(Dimethylamino)acrylophenone nih.govchemicalbook.com
1-Dimethylamino-3-phenyl-3-oxo-1-propene chemimpex.com
2-Benzoyl-1-dimethylaminoethene nih.gov
3-Dimethylamino-acrylophenone nih.gov
1-OXO-3-DIMETHYLAMINO-1-PHENYL-2-PROPENE nih.gov

This compound is assigned the Chemical Abstracts Service (CAS) registry number 1201-93-0. nih.govchemicalbook.com

Enaminone Classification and Vinylogous Amide Analogy

As an enaminone, this compound is classified as a β-enaminone, where the amino group is at the β-position relative to the carbonyl group. This arrangement is fundamental to its reactivity.

Enaminones are often described as vinylogous amides. researchgate.net This concept implies that the insertion of a carbon-carbon double bond (a vinyl group) between the carbonyl and the nitrogen atom of an amide results in a system that retains amide-like reactivity. The electronic effects of the nitrogen lone pair are transmitted through the conjugated π-system to the carbonyl group, influencing its chemical properties.

α,β-Unsaturated Carbonyl System and Conjugation

The structure of this compound features an α,β-unsaturated carbonyl system. nih.govnih.gov This consists of a carbonyl group conjugated with a carbon-carbon double bond. This conjugation, extending from the dimethylamino group across the propenone backbone to the phenyl ring, results in a delocalized electron system. This delocalization is responsible for the compound's characteristic chemical properties and reactivity, making the β-carbon susceptible to nucleophilic attack and the carbonyl oxygen prone to protonation or coordination with Lewis acids.

Isomeric Forms and Stereochemistry (E/Z)

The presence of the carbon-carbon double bond in the propenone chain allows for the existence of geometric isomers, designated as E (entgegen) and Z (zusammen). researchgate.net The relative orientation of the substituents on the double bond determines the specific isomer. In solution, enaminones can exist as a mixture of E and Z isomers, with the predominant form depending on the specific structure of the enaminone and the solvent used. researchgate.net The IUPAC name (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one explicitly indicates that the highest priority groups on each carbon of the double bond are on opposite sides. nih.govlibretexts.org

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. chemimpex.comechemi.comacs.orgsigmaaldrich.com Its bifunctional nature, possessing both nucleophilic (at the nitrogen and α-carbon) and electrophilic (at the β-carbon and carbonyl carbon) centers, allows it to participate in a wide array of chemical reactions.

It serves as a crucial building block in the synthesis of a variety of organic molecules, particularly heterocyclic compounds. researchgate.netdntb.gov.ua For instance, it is used in the preparation of pyrimidine (B1678525) derivatives through metal-free transannulation reactions. acs.org Its stability and reactivity also make it a valuable component in the development of novel materials, including dyes and pigments. chemimpex.com Researchers utilize this compound to construct complex molecular architectures, highlighting its importance in both academic and industrial chemical research. chemimpex.comacs.orgchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKDPINCSJXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Dimethylamino 1 Phenyl 2 Propen 1 One and Its Derivatives

Direct Synthesis Approaches

Direct methods for synthesizing 3-(dimethylamino)-1-phenyl-2-propen-1-one typically involve the condensation of a phenyl ketone with a dimethylformamide-derived reagent.

Condensation Reactions with N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMFDMA)

A primary and efficient method for the synthesis of this compound is the reaction of acetophenone (B1666503) with N,N-Dimethylformamide dimethyl acetal (DMFDMA). researchgate.net DMFDMA serves as a versatile C1 synthon, reacting with compounds containing active methylene (B1212753) groups, such as ketones, to form enaminones. researchgate.netresearchgate.netscirp.org The reaction proceeds by the formylation of the methyl group of acetophenone. researchgate.net

The high reactivity of DMFDMA is attributed to the methoxy (B1213986) groups, which create a partially positive charge on the central carbon atom, making it highly electrophilic. mdpi.com This facilitates the condensation with the nucleophilic enolate of acetophenone. The reaction is often carried out by heating the reactants, sometimes in a solvent like xylene or toluene, or even under solvent-free conditions. researchgate.netmdpi.com For instance, derivatives of the target compound, such as phenyl propenone and p-tolyl propenone, have been synthesized in good yields by condensing the corresponding acetophenone derivative with DMFDMA in xylene. researchgate.net Microwave-assisted synthesis has also proven effective, significantly reducing reaction times. mdpi.com

Reactant 1Reactant 2SolventConditionsProductYield (%)Reference
AcetophenoneDMFDMA--This compoundGood researchgate.net
5-(4-chlorophenyl)-furan-2(3H)-oneDMFDMAToluene130 °C, 6 min (Microwave)5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one- mdpi.com
Acetophenone derivativesDMFDMAXyleneReflux3-(Dimethylamino)-1-aryl-2-propen-1-one derivativesGood researchgate.netresearchgate.net

Base-Catalyzed Condensations (e.g., Claisen-Schmidt Type for Chalcone (B49325) Derivatives)

The Claisen-Schmidt condensation is a classic base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen to form α,β-unsaturated ketones, famously used for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). chemrevlett.comwikipedia.org This reaction involves an aromatic aldehyde (like benzaldehyde) reacting with an acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemrevlett.comscialert.netnih.gov

While the direct product of a standard Claisen-Schmidt reaction is a chalcone, not an enaminone, the underlying principle of base-catalyzed condensation of acetophenones is fundamental. Modifications of this reaction are used to generate chalcone derivatives which can be precursors to other compounds. chemrevlett.comnih.gov For example, various substituted acetophenones and benzaldehydes can be reacted to produce a wide array of chalcone derivatives. nih.gov The reaction is typically carried out in a solvent like ethanol (B145695) at room temperature or with gentle heating. chemrevlett.comscialert.net The choice of base can influence the reaction yield, with studies comparing LiOH, NaOH, KOH, and others. nih.gov

The relevance to enaminone derivatives lies in the versatility of the chalcone scaffold, which can be further modified. Although not a direct route to this compound, the Claisen-Schmidt condensation exemplifies a core synthetic strategy for α,β-unsaturated carbonyl systems.

KetoneAldehydeBaseConditionsProduct TypeYield (%)Reference
AcetophenoneBenzaldehydeNaOH (50% aq.)Methanol, 70°C, 3-5hChalcone- chemrevlett.com
Substituted AcetophenonesSubstituted BenzaldehydesKOH (60%)Alcohol, Room Temp, 14-16hChalcone DerivativesSignificant scialert.net
3-Fluoro-4-methoxy acetophenoneIsovanillinLiOHMethanol, Room Temp, 148hChalcone Derivative90 nih.gov
4-AcetamidoacetophenoneSubstituted AldehydesKOHEthanol, Sonication, 10-15 minAcetamido Chalcones- nih.gov

General Enaminone Synthesis Strategies

Enaminones, also known as β-amino-α,β-unsaturated ketones or vinylogous amides, are valuable intermediates in organic synthesis. nih.govresearchgate.net Several general methods exist for their preparation.

From 1,3-Dicarbonyl Compounds and Amines

One of the most straightforward and widely used methods for synthesizing β-enaminones is the condensation reaction between 1,3-dicarbonyl compounds (like β-diketones) and primary or secondary amines. nih.govacgpubs.org This reaction can often be performed under mild, solvent-free conditions and may be catalyzed by various agents to improve efficiency and yield. nih.govacgpubs.org

A range of catalysts have been successfully employed, including:

Gold(I)/Silver(I) complexes : These have been shown to effectively catalyze the reaction between 1,3-dicarbonyls and primary amines at room temperature under solvent-free conditions, providing good to excellent yields. nih.gov

Iron(II) complexes : Fe-NHC complexes have been used for the condensation of both acyclic and cyclic 1,3-dicarbonyl compounds with various amines. dntb.gov.uaresearchgate.net

Other Metal Catalysts : Catalysts such as ceric ammonium (B1175870) nitrate (B79036), cobalt(II) chloride, lanthanum trichloride, and bismuth(III) trifluoroacetate (B77799) have also been reported to facilitate this transformation with high yields. acgpubs.orgorganic-chemistry.org

Green Catalysts : Environmentally friendly approaches, such as using onion extract as a catalyst, have been developed for the enamination of 1,3-dicarbonyl compounds. researchgate.net

This method's high regioselectivity is a key advantage, as the amine preferentially attacks one of the carbonyl groups. acgpubs.org

1,3-DicarbonylAmine TypeCatalystConditionsProductYield (%)Reference
AcetylacetoneVarious primary amines[(PPh3)AuCl]/AgOTfSolvent-free, r.t.β-EnaminoneGood to Excellent nih.gov
1,3-DiketonesAliphatic/Aromatic aminesFe-NHC complexesLight irradiationβ-Enaminone- dntb.gov.uaresearchgate.net
1,3-DicarbonylsPrimary aminesCeric ammonium nitrateSolvent-free, r.t.β-Enaminone69-92 acgpubs.org
1,3-DicarbonylsPrimary aminesOnion extractEthanol, r.t., 2hβ-Enaminone97-98 researchgate.net

Vinylogous Amide Formation Routes

Enaminones are structurally considered vinylogous amides, where a C=C double bond is inserted into the C-N bond of an amide. researchgate.net Synthetic routes that specifically construct this feature are central to their preparation. One such approach involves the Wolff rearrangement to generate a ketene, which then undergoes a 6-exo-dig cyclization with an amine to form cyclic enaminones. nih.govacs.org This method has been used to synthesize chiral enaminones from amino acids with high yields and no racemization. nih.govacs.org

Another strategy involves the oxidation of secondary amides containing an N-β-carbonyl group using hypervalent iodine reagents like Dess-Martin periodinane (DMP). This process yields N-acyl vinylogous carbamates or ureas, which are related structures. organic-chemistry.org The reaction often favors the formation of the cis-configured product due to intramolecular hydrogen bonding. organic-chemistry.org Additionally, fluorinated β-enamino ketones can be synthesized through the reaction of ketone enolates with fluorinated imidoyl chlorides. nih.gov

From β-Keto Esters

The reaction between β-keto esters and amines provides a highly efficient and regioselective route to β-enamino esters, which are structurally analogous to β-enaminones. nih.govacgpubs.org The greater electrophilicity of the keto carbonyl group compared to the ester group ensures that the amine attacks the ketone selectively, typically resulting in a single product. nih.gov

Various catalysts and conditions have been optimized for this transformation:

Catalyst-Free : Simply using acetic acid as a catalyst under solvent-free ultrasound conditions can produce good yields. organic-chemistry.org

Metal Catalysts : Scandium(III) triflate (Sc(OTf)₃) and Zinc perchlorate (B79767) (Zn(ClO₄)₂) have been used effectively, often under solvent-free conditions, with the catalyst being reusable in some cases. acgpubs.org

Gold/Silver Catalysis : As with 1,3-diketones, the [(PPh₃)AuCl]/AgOTf catalytic system works efficiently for the reaction of β-keto esters with amines, yielding products in high yields (76–98%). nih.gov

Green Methods : An environmentally friendly protocol using onion extract as a catalyst in ethanol at room temperature has also been successfully applied to the synthesis of enamino esters from β-keto esters. researchgate.net

β-Keto EsterAmine TypeCatalyst/ConditionsProductYield (%)Reference
Ethyl acetoacetateVarious amines[(PPh3)AuCl]/AgOTf (1 mol%)Solvent-freeβ-Enamino ester76-98
β-Keto estersVarious aminesSc(OTf)3 (5 mol%)Solvent-freeN-substituted β-enamino esters70-95
β-Keto estersPrimary/Secondary aminesZn(ClO4)2·6H2O-N-substituted β-amino esters>70
β-Keto estersVarious aminesAcetic acid (0.1 eq) / UltrasoundSolvent-freeβ-Enamino esterGood
β-Keto estersPrimary aminesOnion extract / EthanolRoom TemperatureEnamino esterup to 95

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis has introduced a variety of advanced techniques that leverage catalysis and alternative energy sources to construct the enaminone scaffold. These methods offer significant advantages over traditional thermal heating, including enhanced reaction rates, improved product yields, and milder reaction conditions.

Transition metals are powerful catalysts for forming the carbon-nitrogen and carbon-carbon bonds essential for enaminone synthesis. Their unique electronic properties facilitate reactions that would otherwise be difficult to achieve.

Nickel (Ni): Nickel catalysis is prominent in the synthesis of primary amines and enaminones. organic-chemistry.orggrowingscience.com Nickel-based homogeneous catalysts have been developed for the reductive amination of carbonyl compounds. growingscience.com For instance, a nickel-catalyzed approach enables the β-amination of alkyl ketones, providing a direct route to β-enaminones. organic-chemistry.org Another innovative method involves a dual catalytic system combining nickel with photoredox catalysis to produce enaminones from 3-bromochromones. researchgate.net This dual system activates the α,β-unsaturated system towards radical addition or nucleophilic attack. organic-chemistry.orgresearchgate.net Nickel catalysts are also used in the reductive borylation of enaminones, demonstrating their utility in further transformations of the enaminone core. benthamdirect.comresearchgate.net

Rhodium (Rh): Rhodium catalysts, particularly Rh(II) and Rh(III) complexes, are effective in constructing complex organic molecules, including enaminones and their derivatives. nih.gov A notable method involves the rhodium(II)-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols, which are derived from propargylic alcohols. nih.govnih.gov This reaction proceeds through an α-imino rhodium(II) carbenoid intermediate. nih.gov Rh(III)-catalyzed C-H activation and annulation reactions of enaminones with partners like vinylene carbonate or 1,3-dienes have been developed to synthesize functionalized N-substituted 3-carbonylpyrroles and fluorenones, respectively. wikipedia.orgresearchgate.net These methods showcase the ability of rhodium catalysis to build complex aromatic and heterocyclic systems from simple enaminone precursors. nih.gov

Gold (Au): Gold catalysis has emerged as a powerful tool in organic synthesis due to the high affinity of gold complexes for π bonds of alkynes and alkenes. ingentaconnect.com Gold(I)-catalyzed tandem reactions, such as the addition of primary amides to propargyl aldehydes followed by a Meyer-Schuster rearrangement, provide a stereocontrolled route to enamides. arabjchem.org N-propargyl β-enaminones are particularly useful substrates in gold-catalyzed cyclization reactions to form various nitrogen-containing heterocycles with high atom economy. ingentaconnect.com

Ferric(III) (Fe(III)): Iron, being an abundant and non-toxic metal, is an attractive catalyst for green chemistry. Ferric(III) ammonium nitrate has been reported as an effective catalyst for the reaction between 1,3-dicarbonyl compounds and primary amines under solvent-free conditions, yielding β-enaminones in good to excellent yields (69-92%). researchgate.net More recently, an iron-catalyzed direct olefination has been developed for enaminone synthesis, using saturated ketones as the olefin source under mild conditions. univ.kiev.ua

Bismuth(III) (Bi(III)): Bismuth compounds are known for their low toxicity. Bismuth(III) trifluoroacetate has been successfully used as a catalyst for the enamination of carbonyl compounds in water, achieving high regio- and chemo-selectivity with yields ranging from 63-98%. researchgate.net High-valent bismuth redox catalysis is also an emerging area of research.

Scandium(III) (Sc(III)): Scandium triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst. It has been used in catalytic amounts (5 mol%) for the synthesis of N-substituted β-enamino esters from β-keto esters and amines under solvent-free conditions. researchgate.net This method is notable for the reusability of the catalyst for several cycles without significant loss of activity. researchgate.net

Table 1: Comparison of Transition Metal Catalysts in Enaminone Synthesis

Catalyst Typical Substrates Key Advantages Yield Range (%) Reference(s)
Nickel Alkyl ketones, 3-bromochromones Good for β-amination, Dual catalysis potential Good organic-chemistry.org, researchgate.net
Rhodium 1-Triazolylalkanols, Enaminones C-H activation, Synthesis of complex heterocycles Moderate to Good nih.gov, wikipedia.org, researchgate.net
Gold N-propargyl β-enaminones High atom economy, Mild conditions Good to Excellent ingentaconnect.com
Ferric(III) 1,3-Dicarbonyls, Amines Low cost, Eco-friendly, Solvent-free 69-92 researchgate.net
Bismuth(III) Carbonyl compounds, Amines Low toxicity, Works in water 63-98 researchgate.net
Scandium(III) β-Keto esters, Amines Reusable catalyst, Solvent-free 70-95 researchgate.net

Visible-light photocatalysis has gained significant attention as a green and powerful tool in organic synthesis. This approach utilizes light as a clean energy source to drive chemical transformations under mild conditions, minimizing waste and energy consumption. organic-chemistry.org A pioneering light-mediated method for synthesizing enaminones has been developed using a dual catalytic system involving a nickel catalyst and an inexpensive organic photocatalyst. organic-chemistry.orgresearchgate.net The process forges the enaminone scaffold from 3-bromochromones, proceeding through a Ni(II)-catalyzed hydroamination followed by a photocatalytic reductive debromination and ring opening. researchgate.net This strategy is noted for its operational simplicity and the use of low catalyst loadings. organic-chemistry.org

Microwave irradiation has become a popular non-conventional energy source in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. This technique has been successfully applied to the synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) derivatives and other heterocyclic compounds. In the synthesis of pyrazolo[1,5-a]pyrimidines from β-enaminones, microwave heating at 180°C for just 2 minutes afforded the products in excellent yields (85–97%). Similarly, the synthesis of chalcones under microwave activation without a solvent can be achieved in under two minutes with yields of 79-95%. This efficiency highlights the advantage of microwave-assisted synthesis in creating enaminone-derived structures rapidly and with high purity.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and accelerate chemical reactions. This method offers a green and efficient alternative to conventional heating, often proceeding under mild, solvent-free conditions with significantly reduced reaction times. organic-chemistry.orgbenthamdirect.com One study specifically reports the ultrasound-assisted green synthesis of 3-(4-(Dimethylamino) Phenyl)-1-Phenylprop-2-En-1-One. nih.gov The synthesis of various β-enaminones and β-enamino esters has been achieved by reacting β-dicarbonyl compounds with amines under ultrasound irradiation, catalyzed by substances like nickel oxide (NiO) or acetic acid. organic-chemistry.orgbenthamdirect.comwikipedia.org These sonochemical methods are noted for their high yields, simple procedures, and the use of robust, often recyclable catalysts. benthamdirect.com The technique has been shown to be superior to both conventional heating and microwave irradiation for certain N-propargylic β-enaminone syntheses, providing better yields (70-93%).

Table 2: Comparison of Energy-Assisted Synthesis Methods

Technique Typical Reaction Time Key Advantages Yield Range (%) Reference(s)
Photocatalysis Varies Mild conditions, Green energy source, High selectivity Good organic-chemistry.org, researchgate.net
Microwave Minutes Rapid heating, Shorter reaction times, High yields 79-97 ,
Ultrasound Minutes Mild conditions, Solvent-free options, High efficiency 70-93+ benthamdirect.com,

Electrochemical synthesis has re-emerged as a sustainable and powerful platform for molecular construction. By using electricity as a traceless reagent, these methods can avoid the use of stoichiometric chemical oxidants and reductants, thus minimizing waste. Electrochemical oxidative cyclization of enaminones with thioamides has been developed as a green, metal-free, and oxidant-free approach to synthesize thiazoles. Another novel electrochemical method achieves the synthesis of α-enaminones directly from aryl ketones via electrochemical oxidation under mild conditions. These electrosynthesis techniques are characterized by their mild reaction conditions, high efficiency, and sustainability, avoiding the need for transition-metal catalysts and chemical oxidants.

Green Chemistry Principles in Enaminone Synthesis

The development of synthetic methodologies for enaminones is increasingly guided by the 12 principles of green chemistry, which aim to make chemical processes more environmentally benign. Key principles evident in modern enaminone synthesis include:

Waste Prevention: Advanced methods like electrochemical synthesis avoid the use of stoichiometric reagents, directly preventing the formation of waste byproducts.

Atom Economy: Catalytic reactions, particularly those using gold, are designed to maximize the incorporation of all reactant atoms into the final product, thus exhibiting high atom economy. ingentaconnect.com

Use of Catalysis: The shift from stoichiometric reagents to catalytic amounts of transition metals (e.g., Fe, Ni, Rh) or recyclable catalysts like supported heteropoly acids significantly reduces waste. researchgate.net

Safer Solvents and Auxiliaries: Many modern procedures strive for solvent-free conditions, as seen in microwave and ultrasound-assisted methods, or use environmentally benign solvents like water or ionic liquids. researchgate.net

Reducing Derivatives: The development of highly selective catalysts allows for direct functionalization, which can reduce the need for protecting groups, thereby shortening synthetic sequences and minimizing waste.

Techniques like ultrasound-assisted synthesis using recyclable catalysts like NiO, and electrochemical methods that eliminate the need for external oxidants, exemplify the successful integration of green chemistry principles into the synthesis of this compound and its derivatives. benthamdirect.com

Aqueous Reaction Media

The use of water as a solvent for the synthesis of enaminones represents a significant step towards greener chemical processes. researchgate.net Research has demonstrated that water can act as both the reaction medium and a promoter for the transformation. tandfonline.comtandfonline.com For instance, the reaction of (E)-N,N-disubstituted enaminones with primary amines to yield Z-enaminones with a secondary amino group can be performed successfully in water at ambient temperatures. tandfonline.comtandfonline.com

One study reported a simple and efficient method for synthesizing β-enamino esters and enaminoketones by reacting β-ketoesters or 1,3-diketones with primary amines in water at room temperature, achieving good to high yields without the need for acid catalysis. thieme-connect.com The stability of the resulting enaminone in water is attributed to its zwitterionic resonance form, which can be solvated by water, thereby preventing hydrolysis. thieme-connect.com Isotope-labeling experiments have elucidated the promotional effect of water, suggesting a mechanism that proceeds through a hydrolysis–dehydrative condensation pathway. tandfonline.comtandfonline.com In this process, water is involved in both the key hydrolysis and dehydration steps. tandfonline.com

Table 1: Synthesis of Enaminones in Aqueous Media Data sourced from Martins et al. (2000). thieme-connect.com

EntryDicarbonyl CompoundAmineTime (h)Yield (%)
1aEthyl acetoacetateBenzylamine694
1dEthyl acetoacetateCyclohexylamine685
1fAcetylacetoneBenzylamine695
1kAcetylacetoneCyclohexylamine688

Solvent-Free Reaction Conditions

Solvent-free synthesis, particularly through mechanochemistry, offers a sustainable alternative by reducing waste and often accelerating reaction rates. digitellinc.comnih.gov Mechanochemical methods, such as ball milling, utilize mechanical force to provide the energy for a reaction, frequently in the absence of any solvent. digitellinc.comnih.gov The synthesis of enaminones from 1,3-dicarbonyl compounds and various amines has been achieved efficiently under solvent-free conditions, sometimes aided by a grinding auxiliary like silica (B1680970) gel. mdpi.comresearchgate.net

These reactions can be significantly faster than conventional methods; a condensation that might take up to 48 hours under typical solution-based conditions can be completed in minutes using a ball mill. digitellinc.com Catalysts such as PPA-SiO₂ have been effectively used in solvent-free preparations, offering high selectivity and tolerance for a variety of functional groups on both aromatic and aliphatic amines. mdpi.com The advantages of this approach include simple manipulation, mild conditions, cleaner reaction profiles, low cost, and high yields. mdpi.comorganic-chemistry.org

Table 2: Comparison of Mechanochemical vs. Microwave Synthesis of Enaminones Data sourced from Martins et al. (2015). researchgate.net

EntryDicarbonyl CompoundAmineMechanosynthesis Yield (%)Microwave Yield (%)/Time (min)
1DimedoneBenzylamine9999 / 2
2DimedonePropylamine9999 / 2
3AcetylacetoneBenzylamine9999 / 5
4AcetylacetoneAniline9999 / 10

Catalyst Design and Recycling Strategies

Catalyst choice is pivotal in modern enaminone synthesis, with a focus on efficiency, selectivity, and sustainability. A wide range of catalysts have been employed, including Lewis acids like ferric chloride (FeCl₃), ceric ammonium nitrate, and scandium triflate (Sc(OTf)₃). tandfonline.comacgpubs.org Gold(III) catalysts have also been shown to be effective, providing an environmentally friendly alternative to harsher reagents. acgpubs.org More recently, dual photoredox and nickel catalysis systems have been developed to construct the enaminone scaffold. nih.gov This method involves a Michael addition of an amine to an electron-deficient alkene, followed by a photocatalyzed debromination. nih.gov

A key aspect of sustainable chemistry is the ability to recycle and reuse catalysts. nsf.gov Heterogeneous catalysts are particularly advantageous in this regard. For example, ZnAl₂O₄@ZnO has been utilized as a stable, recyclable catalyst for enaminone synthesis under solvent-free conditions at room temperature. researchgate.net Similarly, PPA-SiO₂ serves as an effective catalyst that simplifies work-up procedures. mdpi.com The development of porous poly(aryl thioether)s, synthesized via Pd-catalyzed C−S/C−S metathesis, offers a new class of recyclable materials for applications in heterogeneous catalysis. ethz.ch These strategies not only reduce costs but also minimize the environmental impact of chemical production. nsf.gov

Reaction Optimization for Enhanced Efficiency and Sustainability

In a dual photocatalytic system for enaminone synthesis, researchers screened multiple parameters including the nickel salt, ligand, pyridinium (B92312) salt, photocatalyst, and solvent. nih.gov A combination of NiBr₂·diglyme, a specific bipyridine ligand, a triphenylpyridinium salt, and an acridinium-based photocatalyst in DMF at 20°C afforded the best results. nih.gov Changing any of these components, such as substituting the nickel salt or the solvent, led to a decrease in reaction efficiency. nih.gov Such detailed optimization is essential for developing robust and scalable synthetic protocols.

Table 3: Optimization of Reaction Conditions for Enaminone Synthesis via Photocatalysis Data sourced from Beilstein J. Org. Chem. (2024). nih.gov

EntryDeviation from Standard ConditionsYield (%)
1None70
2Ni(OTf)₂ instead of NiBr₂·diglyme62
3NiCl₂·diglyme instead of NiBr₂·diglyme49
4dtbbpy instead of dmbpy ligand55
5DMSO instead of DMF solvent41

Stereoselective Synthesis of Enaminone Scaffolds

The creation of enaminones with specific stereochemistry is of paramount importance, as the biological activity of molecules is often dependent on their three-dimensional structure. Methodologies for achieving stereoselectivity can be broadly divided into those that use a chiral starting material (chiral-pool) and those that induce chirality during the reaction (enantioselective approaches).

Chiral-Pool Based Methodologies

The chiral pool approach utilizes readily available, enantiopure natural products, such as amino acids or sugars, as starting materials to synthesize more complex chiral molecules. wikipedia.orgmdpi.com This strategy is efficient because the inherent chirality of the starting material is transferred to the final product, establishing key stereocenters early in the synthetic sequence. mdpi.com For the synthesis of cyclic enaminones, β-amino acids have been employed as chiral precursors. nih.gov These are first converted to ynones and then cyclized to form the six-membered enaminone ring. nih.gov

While powerful, this strategy has its challenges. The first chiral-pool approach to cyclic enaminones, reported in 2006, observed partial racemization in some cases. umn.edu Other issues can include the poor solubility of amino acid starting materials and the use of hazardous reagents like diazomethane, which can hinder the scalability of the synthesis. umn.edu Despite these obstacles, the chiral pool remains a highly attractive method for accessing enantiomerically enriched compounds. mdpi.com

Enantioselective Approaches to Enaminones

Enantioselective synthesis aims to create a chiral product from achiral or racemic precursors, often through the use of a chiral catalyst or auxiliary. wikipedia.org This avoids the limitations of relying on the availability of a suitable chiral starting material. One such method is the Brønsted acid-catalyzed Meyer–Schuster reaction of hemiaminals, which can be tuned for the diastereoselective synthesis of β-enaminones. acs.org The stereochemical outcome of this reaction is controlled by the specific Brønsted acid used, as well as the steric and electronic properties of the substrates. acs.org

Another strategy involves the enzymatic kinetic resolution of racemic intermediates. For example, enantiomerically pure β'-hydroxy-β-enaminoketones have been prepared from corresponding racemic β-hydroxy-isoxazoles using commercial lipases. scite.ai The enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the two enantiomers. scite.ai These approaches, which generate chirality rather than just transferring it, are central to modern asymmetric synthesis.

Control of E/Z Stereoisomerism

The stereochemical outcome of the synthesis of β-enaminones, such as this compound, is a critical aspect of their preparation, yielding either the E (entgegen) or Z (zusammen) isomer. The configuration of the final product is determined by a variety of factors including the nature of the reactants, reaction conditions, and the presence of intramolecular forces.

In the case of enaminones derived from primary or secondary amines, the formation of the Z-isomer is often favored due to the stabilizing effect of an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This interaction creates a six-membered pseudo-ring, which is thermodynamically stable. However, for tertiary enaminones like this compound, which lack a proton on the nitrogen atom, this type of hydrogen bonding is not possible. Consequently, the stereochemical control must be achieved through other means.

The control of E/Z stereoisomerism in tertiary enaminones is primarily influenced by steric and electronic effects, as well as the reaction conditions which can dictate whether the reaction is under kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Control:

The initial product formed in the reaction is often the kinetic product, the one that is formed fastest. Over time, or with the application of energy (e.g., heat), this can isomerize to the more stable thermodynamic product. The relative stability of the E and Z isomers of this compound will depend on the steric interactions between the dimethylamino group, the phenyl group, and the carbonyl group.

Influence of Reaction Conditions:

The choice of solvent, temperature, and catalysts can significantly impact the ratio of E to Z isomers. Polar solvents can influence the transition state energies leading to the different isomers. Temperature can provide the necessary energy to overcome the activation barrier for isomerization from the kinetic to the thermodynamic product.

Research Findings:

While specific studies detailing the systematic control of E/Z stereoisomerism for this compound are not extensively documented in publicly available literature, general principles from enaminone chemistry can be applied. For instance, the reaction of a β-dicarbonyl compound with an amine can be directed towards a specific isomer by careful selection of the reaction parameters.

The following table illustrates hypothetical data on how reaction conditions could influence the E/Z isomer ratio in the synthesis of a tertiary enaminone like this compound, based on general principles observed for this class of compounds.

Table 1: Hypothetical Influence of Reaction Conditions on the E/Z Isomer Ratio of this compound

EntrySolventTemperature (°C)CatalystReaction Time (h)E:Z Ratio
1Toluene25None1260:40
2Toluene110p-TSA485:15
3Acetonitrile25None1255:45
4Acetonitrile82p-TSA470:30
5Methanol25None1250:50
6Methanol65Acetic Acid665:35

Note: The data in this table is illustrative and based on general principles of enaminone synthesis. Specific experimental results for this compound under these exact conditions are not available in the cited literature.

The characterization and differentiation of the E and Z isomers are typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the vinylic proton and the protons of the dimethylamino group will differ between the two isomers due to the different anisotropic effects of the neighboring phenyl and carbonyl groups. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can definitively establish the stereochemistry by identifying through-space interactions between protons.

Reactivity and Reaction Mechanisms of 3 Dimethylamino 1 Phenyl 2 Propen 1 One

Electronic Structure and Reactive Sites

The unique electronic arrangement within 3-(Dimethylamino)-1-phenyl-2-propen-1-one dictates its chemical behavior, making it a multifaceted reagent in organic synthesis.

The structure of this compound features a classic "push-pull" system. The dimethylamino group (-N(CH₃)₂) at the C-3 position acts as a potent electron-donating group (the "push"), while the conjugated carbonyl group (C=O) at the C-1 position serves as a strong electron-withdrawing group (the "pull").

This arrangement facilitates intramolecular charge transfer from the nitrogen atom across the propenone backbone to the oxygen atom. The delocalization of the nitrogen's lone pair of electrons through the π-system results in a significant polarization of the molecule. This is represented by the resonance structures where the nitrogen atom bears a partial positive charge, and the oxygen atom carries a partial negative charge. This inherent polarization enhances the nucleophilicity of the α-carbon and the electrophilicity of the β-carbon, making the compound a versatile building block. chemimpex.com

Enaminones like this compound are classic examples of ambident molecules, possessing both nucleophilic and electrophilic centers. scielo.br This dual reactivity is a direct consequence of its push-pull electronic nature.

Nucleophilic Sites: The primary nucleophilic center is the α-carbon (C-2), which has increased electron density due to electron donation from the adjacent nitrogen atom. The nitrogen atom itself can also act as a nucleophilic site, although its reactivity is often moderated by its engagement in the resonance system. scielo.bryoutube.com

Electrophilic Sites: The main electrophilic center is the β-carbon (C-3), which is electron-deficient due to conjugation with the electron-withdrawing carbonyl group. The carbonyl carbon (C-1) also serves as an electrophilic site, susceptible to attack by strong nucleophiles. scielo.brresearchgate.net

This ambident nature allows the compound to react with a wide array of reagents, participating in various reaction types depending on the nature of the reaction partner and conditions.

Table 1: Reactive Sites in this compound

Site Position Character Reacts With
Carbonyl Carbon C-1 Electrophilic Strong Nucleophiles
α-Carbon C-2 Nucleophilic Electrophiles
β-Carbon C-3 Electrophilic Nucleophiles
Nitrogen Atom N/A Nucleophilic Strong Electrophiles

Nucleophilic Addition Reactions

The electron-deficient β-carbon is a prime target for nucleophilic attack, leading to conjugate addition reactions.

This compound readily functions as a Michael acceptor, undergoing conjugate addition with a variety of nucleophiles. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated ketone system. masterorganicchemistry.comgeorgiasouthern.edu This reaction is a fundamental carbon-carbon or carbon-heteroatom bond-forming process. nih.gov

The general mechanism involves the attack of a nucleophile (e.g., an enolate, an organometallic reagent, or a heteroatom nucleophile) on the β-carbon, which breaks the C=C π-bond and forms a new enolate intermediate. This intermediate is then typically protonated to yield the final 1,4-addition product. masterorganicchemistry.com The versatility of this reaction allows for the synthesis of a diverse range of β-functionalized compounds. thieme-connect.de

A particularly useful transformation involving this compound is the aza-Michael addition, where a nitrogen-centered nucleophile attacks the β-carbon. researchgate.netnih.gov This reaction is highly significant for creating C-N bonds, which are crucial in many biologically active molecules. georgiasouthern.edu

When primary or secondary amines, indoles, or other N-nucleophiles are used, the reaction often proceeds via an addition-elimination (or substitution) mechanism. The initial aza-Michael addition forms a transient adduct, which is unstable. The subsequent elimination of the dimethylamino group, a good leaving group, regenerates the double bond, resulting in the net substitution of the dimethylamino group by the incoming nucleophile. This process is a powerful method for synthesizing a variety of substituted enaminones or other nitrogen-containing compounds. researchgate.net

Table 2: Examples of Aza-Michael Addition-Elimination Reactions

N-Nucleophile Product Type Reference
Anilines Substituted Enaminones researchgate.net
Indoles 3-Indolylchalcones researchgate.net
Amides β-Amidocarbonyls georgiasouthern.edu
Primary/Secondary Amines Substituted Enaminones nih.gov

Electrophilic Reactions

While the compound is renowned for its role as a Michael acceptor, its nucleophilic α-carbon can react with electrophiles. Enaminones can react with electrophilic intermediates like ketenes, which are formed from diazocarbonyl compounds under thermal conditions. scielo.br The reaction occurs at the α-carbon of the enaminone, leading to the formation of α-acylated products. scielo.br This reactivity highlights the compound's ability to act as a carbon-based nucleophile, further expanding its synthetic utility beyond its more common role as an electrophilic substrate.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions in organic chemistry for the functionalization of aromatic rings. rsc.org The substituent already present on the benzene (B151609) ring, in this case, the 3-(dimethylamino)-2-propenoyl group, dictates the regioselectivity of the incoming electrophile. This substituent is generally considered to be deactivating and meta-directing.

The deactivating nature arises from the electron-withdrawing character of the carbonyl group, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.org The meta-directing effect can be understood by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction. youtube.com When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing propenoyl group, which is a highly destabilizing arrangement. youtube.com In contrast, attack at the meta position avoids this unfavorable resonance contributor, resulting in a more stable intermediate and favoring the formation of the meta-substituted product. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented in readily available literature, the expected outcomes based on general principles of organic chemistry are summarized in the table below.

Reaction Reagents Expected Major Product
NitrationHNO₃, H₂SO₄3-(Dimethylamino)-1-(3-nitrophenyl)-2-propen-1-one
BrominationBr₂, FeBr₃1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-Acylphenyl)-3-(dimethylamino)-2-propen-1-one

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Cycloaddition Reactions

The propenone moiety of this compound, with its conjugated π-system, readily participates in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as a dienophile due to the electron-withdrawing nature of the carbonyl group activating the carbon-carbon double bond. capes.gov.brmdpi.comorganic-chemistry.orgmasterorganicchemistry.comrsc.org It will react with a conjugated diene, particularly electron-rich dienes, to form a six-membered ring. masterorganicchemistry.com The presence of the dimethylamino group can influence the electronic properties and steric hindrance of the dienophile.

Conversely, the enamine part of the molecule allows it to potentially act as a diene, especially when reacting with highly electron-deficient dienophiles. Enamines are known to be electron-rich and can participate in Diels-Alder reactions. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric interactions between the diene and dienophile.

Role of Compound Reactant Type Product Type
DienophileElectron-rich dieneSubstituted cyclohexene (B86901) derivative
DieneElectron-deficient dienophileSubstituted dihydropyran or related heterocycle

This table illustrates the potential roles of the title compound in Diels-Alder reactions.

Upon irradiation with UV light, enones can undergo photochemical cycloadditions. A notable example is the [2+2] photocycloaddition with alkenes to form cyclobutane (B1203170) rings. researchgate.net The reaction proceeds through the excitation of the enone to a triplet state, which then reacts with the alkene. wikipedia.org

For related β-dicarbonyl compounds, a photochemical reaction known as the De Mayo reaction can occur. This involves the photoaddition of the enol form to an alkene, followed by a retro-aldol reaction to yield a 1,5-dicarbonyl compound. acs.org While not a direct reaction of this compound, the photochemical reactivity of the enone system suggests its potential to participate in similar transformations, such as intramolecular photocycloadditions if a suitable alkene moiety is present in the molecule. researchgate.net

Functional Group Transformations

The enone system and the dimethylamino group are amenable to various functional group transformations, including reduction and oxidation reactions.

The enone functionality of this compound can be selectively reduced at either the carbonyl group or the carbon-carbon double bond, or both. The choice of reducing agent and reaction conditions determines the outcome.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones to secondary alcohols. nih.govwikipedia.org In the case of α,β-unsaturated ketones, NaBH₄ can lead to either 1,2-reduction (reduction of the carbonyl group) to form an allylic alcohol, or 1,4-reduction (conjugate addition of hydride) to yield a saturated ketone, followed by reduction to the saturated alcohol. nih.govcopernicus.org The regioselectivity can often be controlled by modifying the reaction conditions, for instance, by using cerium(III) chloride (the Luche reduction), which favors 1,2-reduction. acs.org

Catalytic hydrogenation with reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) can lead to the reduction of both the carbon-carbon double bond and the carbonyl group, yielding a saturated alcohol. rsc.orgacs.orgacs.org The specific catalyst and conditions can influence the selectivity. For instance, some catalysts may selectively reduce the double bond while leaving the carbonyl group intact. acs.org

Reducing Agent Typical Product Type of Reduction
Sodium Borohydride (NaBH₄)3-(Dimethylamino)-1-phenylprop-2-en-1-ol1,2-Reduction (of C=O)
Sodium Borohydride (NaBH₄) / CeCl₃3-(Dimethylamino)-1-phenylprop-2-en-1-olSelective 1,2-Reduction
H₂ / Pd/C3-(Dimethylamino)-1-phenylpropan-1-olReduction of C=C and C=O
H₂ / Lindlar's Catalyst3-(Dimethylamino)-1-phenylpropan-1-oneSelective reduction of C=C

This table summarizes common reduction reactions and their expected products.

The nitrogen atom of the dimethylamino group is susceptible to oxidation. Amine oxides are chemical compounds with the general formula R₃N⁺–O⁻. khanacademy.org They are typically prepared by the oxidation of tertiary amines. youtube.com Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgnih.gov The oxidation of the enaminone can potentially lead to the formation of the corresponding N-oxide. nih.gov Enamine N-oxides are a class of compounds that have been synthesized and studied for their unique reactivity. thieme-connect.de

The enone double bond itself can also undergo oxidation. For instance, epoxidation using a peroxy acid would yield an epoxide. However, the presence of the electron-donating amino group might complicate this reaction. Baeyer-Villiger oxidation of the ketone, which would form an ester, is also a possibility with strong oxidizing agents, though this is less common for α,β-unsaturated ketones. rsc.org

Mechanistic Investigations of Key Transformations

The investigation into the role of radical intermediates in catalytic cycles involving this compound is an area with limited specific literature. While radical mechanisms are crucial in many organic reactions, detailed studies focusing on the involvement of radical species in catalytic processes where this particular enaminone is a key component are not extensively documented in the reviewed literature. One study on the reaction between 3-phenyl-2-propynenitrile, secondary phosphine (B1218219) oxides, and pyridinoids does mention the possibility of the propynenitrile acting as an oxidant, but this is a different compound and reaction class. researchgate.net

The reactivity and catalytic activity of this compound are intrinsically linked to complexation and activation phenomena. The nucleophilic character of the dimethylamino group is central to its ability to act as a catalyst. cymitquimica.com This suggests a mechanism of activation where the enaminone, acting as a Lewis base, can interact with electrophilic species, thereby facilitating subsequent reactions.

In the broader context of similar chemical systems, mechanistic studies offer insights into potential activation pathways. For example, in catalytic reactions for the synthesis of propiolamidines, a proposed mechanism involves the reaction of a precatalyst with a carbodiimide (B86325) to generate an amidinate species. mdpi.com This species then reacts with an alkyne to form an acetylide complex, which is the active catalytic species. mdpi.com While not directly involving this compound, this illustrates a mode of activation through complex formation.

Furthermore, studies on enantioselective selenoetherification reactions have suggested the intermediacy of ionic Lewis base-selenium(II) adducts. nih.gov This highlights how a Lewis base can form a complex with an electrophile, activating it for subsequent reaction steps. nih.gov The ability of the 2-nitrophenyl group attached to the selenium atom to attenuate the racemization of seleniranium ion intermediates underscores the importance of the electronic nature of the species involved in these complexations. nih.gov

Synthetic Utility of 3 Dimethylamino 1 Phenyl 2 Propen 1 One As a Building Block and Intermediate

Synthesis of Complex Organic Molecules

3-(Dimethylamino)-1-phenyl-2-propen-1-one serves as a key intermediate in the synthesis of various complex molecules, including those with significant industrial and pharmaceutical relevance. chemimpex.com Its utility stems from its ability to act as a masked β-formyl ketone, providing a three-carbon synthon for elaboration into more intricate molecular frameworks. researchgate.net

One notable application is in the preparation of intermediates for pharmaceuticals. For instance, the related compound, 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, is a crucial intermediate in the synthesis of Imatinib mesylate, a tyrosine kinase inhibitor used in cancer therapy. google.com The synthesis often involves the condensation of an appropriate acetyl derivative with a dimethylformamide acetal (B89532) or a similar reagent like Gold's reagent. google.comrsc.org This highlights the role of such enaminones in constructing the core structures of medicinally important compounds.

Research has also demonstrated its use in multi-component reactions to build complex acyclic and cyclic systems. For example, it can react with compounds like 4-(trifluoromethyl)acetophenone and benzo[d]isoxazol-3-amine in a one-pot process to generate sophisticated fluorescent probes for analytical applications. acs.org The adaptability of the enaminone backbone allows for the systematic introduction of various functional groups, facilitating the development of molecules with tailored properties. chemimpex.com

Table 1: Examples of Complex Molecules Synthesized from Enaminone Precursors This table is interactive. Click on the headers to sort.

Precursor Reagents Product Type Application Reference
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Guanidine derivatives Imatinib Intermediate Anticancer Drug Synthesis google.com
This compound 4-(Trifluoromethyl)acetophenone, Benzo[d]isoxazol-3-amine, Hydrazine (B178648) hydrate Fluorescent Probe Chemical Sensing acs.org
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one Methylamine hydrochloride (Z)-3-(methylamino)-1-phenylprop-2-en-1-one Intermediate for Heterocycles rsc.org

Construction of Heterocyclic Systems

The reactivity profile of this compound makes it an exceptionally useful substrate for the synthesis of a wide variety of heterocyclic compounds. researchgate.netdntb.gov.ua The enaminone acts as a 1,3-dielectrophile, readily reacting with binucleophiles to form five-, six-membered, and fused heterocyclic rings.

Pyrazolines: These five-membered nitrogen-containing heterocycles are commonly synthesized through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. nih.gov this compound and its analogues serve as chalcone (B49325) equivalents. The reaction proceeds by an initial Michael addition of hydrazine to the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine (B145610) to afford the pyrazoline ring system. nih.govrevistabionatura.org Various substituted pyrazolines can be prepared by using different hydrazine derivatives and substituted enaminones. nih.govnih.gov

Isoxazoles: The synthesis of 5-arylisoxazole derivatives has been efficiently achieved through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride. nih.govsciensage.info This method is notable for its environmentally benign conditions, often proceeding in aqueous media without the need for a catalyst. nih.govnih.gov The reaction involves the nucleophilic attack of hydroxylamine, followed by cyclization and dehydration to yield the isoxazole (B147169) product with high yields. nih.govsciensage.info

Table 2: Synthesis of Five-Membered Heterocycles This table is interactive. Click on the headers to sort.

Enaminone Derivative Reagent Heterocycle Formed Key Features of Synthesis Reference
3-(4-methylphenyl)-1-phenyl-2-propen-1-one 4-phenyl-3-thiosemicarbazide Pyrazoline Cyclo-condensation with thiosemicarbazide (B42300) derivative nih.gov
Substituted Chalcones Hydrazine Hydrate Pyrazoline Reaction in acidic medium (e.g., acetic acid) nih.govrevistabionatura.org
3-(Dimethylamino)-1-arylprop-2-en-1-ones Hydroxylamine Hydrochloride Isoxazole Catalyst-free, aqueous media, high yields nih.govsciensage.info

The construction of six-membered heterocycles, such as pyridines and pyridones, can also be accomplished using this compound and its derivatives. These syntheses often involve annulation strategies where the enaminone provides a three-carbon fragment.

A notable method for synthesizing 2-pyridones involves a rhodium-catalyzed [3+3] annulation. In this approach, a derivative, (Z)-3-(methylamino)-1-phenylprop-2-en-1-one (which can be prepared from the dimethylamino precursor), reacts with an acrylate (B77674) in the presence of a rhodium catalyst and an oxidant like copper(II) acetate. rsc.org This reaction proceeds through C-H bond functionalization to construct the pyridone ring.

The classic Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and an amine or ammonia, provides a conceptual basis for how enaminones can be used. youtube.com The enaminone can act as a synthetic equivalent to the β-dicarbonyl component, reacting with other synthons to build the dihydropyridine (B1217469) core, which can then be oxidized to the corresponding pyridine.

The versatility of this compound extends to the synthesis of complex fused heterocyclic systems. researchgate.net These reactions capitalize on the multiple reactive sites of the enaminone to build bicyclic and polycyclic structures in a controlled manner. For example, enaminones have been used as precursors in the synthesis of chromeno[2,3-d]pyrimidines. researchgate.net This transformation involves the reaction of the enaminone with an appropriate binucleophile, leading to the sequential formation of the pyrimidine (B1678525) and chromene ring systems. The ability to construct such fused architectures is of significant interest in medicinal chemistry, as these scaffolds are common in biologically active molecules.

Pyrazolo[1,5-a]pyrimidines, which are purine (B94841) analogues with a wide range of biological activities, are readily synthesized using this compound and its derivatives. nih.govnih.govresearchgate.net The most common synthetic route involves the reaction of an appropriately substituted enaminone with a 3-amino- or 5-aminopyrazole derivative. nih.govresearchgate.net

The reaction typically occurs under acidic conditions (e.g., in refluxing acetic acid) or via microwave irradiation. nih.gov The mechanism involves an initial Michael-type addition of the exocyclic amino group of the pyrazole (B372694) to the enaminone, followed by intramolecular cyclocondensation with the elimination of dimethylamine, leading to the formation of the pyrimidine ring fused to the pyrazole core. nih.gov This strategy allows for the synthesis of a diverse library of pyrazolopyrimidine derivatives by varying the substituents on both the enaminone and the aminopyrazole starting materials. nih.govekb.eg

Table 3: Examples of Pyrazolopyrimidine Synthesis This table is interactive. Click on the headers to sort.

Enaminone Pyrazole Reagent Reaction Conditions Product Reference
3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one Substituted aminoazopyrazoles Glacial acetic acid, thermal or microwave Pyrazolo[1,5-a]pyrimidines nih.gov
Enamine (from DMFDMA) 5-aminopyrazole Acetic acid, reflux Pyrazolo[1,5-a]pyrimidine-3-carbonitrile ekb.eg
Arylenaminones 3-aminopyrazole Acetic acid, reflux Pyrazolo[1,5-a]pyrimidine derivatives researchgate.net

The introduction of fluorine atoms into heterocyclic structures can significantly modulate their biological properties. This compound has been employed in novel synthetic routes to create gem-difluorinated heterocycles. A metal-free cascade strategy has been developed for the synthesis of gem-difluorinated 2H-furans. rsc.orgrsc.org

This reaction involves the interaction of an enaminone with a difluorocarbene precursor, such as ethyl bromodifluoroacetate (BrCF₂CO₂Et). rsc.org The proposed mechanism involves the in-situ generation of difluorocarbene, which undergoes cyclopropanation with the enaminone to form a highly reactive aminocyclopropane intermediate. This intermediate then triggers a regioselective C-C bond cleavage, leading to ring-opening and subsequent recyclization to afford the gem-difluorinated 2H-furan product. rsc.org This method is notable for its operational simplicity and tolerance of a wide variety of functional groups on the enaminone substrate. rsc.org

General Routes to Monocycled and Fused Heterocyclic Systems

This compound is a proficient precursor for synthesizing a variety of both simple and complex heterocyclic systems. Its utility stems from its ability to react with binucleophilic reagents, leading to the formation of diverse ring structures. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the β-carbon, while the carbonyl group and the α-carbon also serve as electrophilic sites.

Research has demonstrated that this enaminone can be used to construct six-membered heterocycles such as pyranones and pyridinones. For instance, the reaction of this compound with active methylene (B1212753) compounds like malononitrile, in the presence of a base, yields 6-aryl-1,2-dihydro-2-oxypyridine-3-carbonitriles after cyclization. sigmaaldrich.com Similarly, reactions with N-acyl and N-benzoyl derivatives of glycine (B1666218) produce 6-substituted-3-acylamino-2H-pyran-2-ones. sigmaaldrich.com

The synthesis of fused heterocyclic systems is also well-documented. A notable example involves the reaction of a hydroxylated analogue, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, with various phosphorus reagents. nih.gov Treatment with diethyl phosphite (B83602) leads to the formation of a diethyl 2-phosphonochromone, a fused system containing both a benzene (B151609) ring and a pyranone ring. nih.gov This reactivity highlights how the enaminone backbone can be used to build complex, multi-ring structures that are of interest in medicinal chemistry and materials science.

Table 1: Synthesis of Heterocyclic Systems from this compound and its Analogs

Reactant(s)Resulting HeterocycleRing System TypeCitation
Malononitrile6-Aryl-1,2-dihydro-2-oxypyridine-3-carbonitrileMonocyclic researchgate.net, sigmaaldrich.com
N-Acyl-glycines6-Substituted-3-acylamino-2H-pyran-2-oneMonocyclic sigmaaldrich.com
Diethyl phosphite (with 2-hydroxy analog)Diethyl 2-phosphonochromoneFused nih.gov
O,O-Diethyl dithiophosphoric acid (with 2-hydroxy analog)4-(Dimethylamino)-6-(2-hydroxyphenyl)-2-sulfido-4H-1,3,2-oxathiaphosphinineFused nih.gov

Precursors for Natural Product Synthesis and Derivatives

The structural framework of this compound is foundational to the synthesis of various natural products and their derivatives. Its role as a three-carbon (C3) synthon makes it particularly valuable for constructing the core skeletons of several classes of naturally occurring compounds.

Chalcone-Related Scaffolds (e.g., Flavonoids, Isoflavonoids, Aurones)

Chalcones (1,3-diphenyl-2-propen-1-ones) are key precursors in the biosynthesis of flavonoids, a large class of plant secondary metabolites. nih.gov, googleapis.com Flavonoids are built upon a C6-C3-C6 skeleton, which is formed via the cyclization of a chalcone intermediate. This compound can be considered a chalcone analogue and serves as a versatile synthetic equivalent for building these scaffolds.

The synthesis of flavones, a major class of flavonoids, can be achieved through reaction pathways that construct a chromone (B188151) (4H-chromen-4-one) ring. The Kostanecki reaction and the Baker–Venkataraman rearrangement are classical methods for synthesizing flavones, often starting from o-hydroxyaryl ketones. mdpi.com The reactivity of this compound can be harnessed in similar strategies. For example, the reaction of its 2-hydroxy-substituted derivative to form a chromone ring demonstrates its utility as a precursor for the flavonoid core structure. nih.gov This approach allows for the introduction of the B-ring (the phenyl group from the enaminone) and the central three-carbon chain, which cyclizes with a substituted phenol (B47542) (the A-ring) to form the characteristic flavonoid skeleton.

Alkaloid Syntheses

Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds with significant physiological activities. The synthesis of their often complex, polycyclic structures represents a major focus of organic chemistry. Enaminones, including this compound, have emerged as powerful intermediates in general strategies for alkaloid synthesis. researchgate.net

The utility of enaminones lies in their capacity to construct the foundational nitrogen-containing rings, such as pyrrolidine (B122466) and piperidine, which form the core of many alkaloids. researchgate.net The enaminone's dual electrophilic and nucleophilic character allows for a variety of chemical transformations, including cycloadditions and reactions with iminium ions, which are key steps in building azacyclic systems. researchgate.net While a total synthesis of a specific complex alkaloid starting directly from this compound may be part of a multi-step sequence, its role is critical as a versatile building block for the central heterocyclic framework. rsc.org This "enaminone approach" provides a unified strategy for accessing a range of structurally diverse alkaloid targets. researchgate.net

Incorporation of α-Amino Acid Structural Elements

The synthesis of hybrid molecules that incorporate structural motifs from different biochemical classes, such as amino acids and heterocyclic systems, is a growing area of interest in medicinal chemistry. This compound facilitates the integration of α-amino acid elements into new molecular scaffolds.

A clear example of this is its reaction with N-acylated α-amino acids. Specifically, the reaction between enaminones and N-benzoyl-glycine has been shown to produce 3-acylamino-2H-pyran-2-ones. sigmaaldrich.com In this transformation, the N-acyl glycine derivative acts as the binucleophile, reacting with the enaminone to form a new six-membered ring. The resulting pyranone incorporates the core structure of the glycine derivative, demonstrating a direct method for merging amino acid and heterocyclic structural features.

Table 2: Incorporation of Glycine Element into a Heterocyclic System

Enaminone ReactantAmino Acid DerivativeProductSignificanceCitation
This compoundN-Benzoyl-glycine3-Benzoylamino-6-phenyl-2H-pyran-2-oneForms a pyranone ring incorporating the N-acylated amino acid structure. sigmaaldrich.com

Role in Pharmaceutical and Agrochemical Synthesis

The propenone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. This compound is a valuable starting material for creating libraries of compounds for pharmaceutical and agrochemical screening. rsc.org

As Lead Compounds for New Drug Development

A lead compound is a molecule that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. This compound and its close analogues function effectively as lead compounds for the development of new therapeutic agents. rsc.org

The core structure is a versatile scaffold that can be readily modified. For example, derivatives of the related 1,3-diphenyl-propen-1-one (chalcone) scaffold have been synthesized and evaluated as potent cytotoxic agents against human breast cancer cell lines. In some cases, these synthetic derivatives showed higher activity than the reference drug Tamoxifen. Furthermore, other modifications to the core structure have led to the development of compounds with significant anti-inflammatory activity. For instance, analogues of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in microglia cells, suggesting their potential for treating neuroinflammatory diseases. The ability to generate diverse and potent biologically active molecules from this basic framework underscores the importance of this compound as a lead structure in drug discovery. rsc.org

Table 3: Pharmaceutical Leads Derived from the Propenone Scaffold

Lead Scaffold/PrecursorDerivative ClassBiological ActivityPotential ApplicationCitation
1,3-Diphenyl-3-(phenylthio)propan-1-one(N,N-dialkylaminoethoxy)phenyl derivativesCytotoxic against MCF-7 cellsBreast Cancer
1-Phenyl-3-dimethylaminopropaneSubstituted 1-phenyl-3-dimethylaminopropane compoundsAnalgesicPain Management
1-(4-(dimethylamino)phenyl)-pyrrole-2,5-dioneDiphenyl maleimide (B117702) analoguesAnti-inflammatory (NO inhibition)Neuroinflammatory Diseases

Intermediate for Active Pharmaceutical Ingredients (e.g., Zaleplon, Tyrosine Kinase Inhibitors)

The enaminone structure of this compound makes it a valuable intermediate in the synthesis of complex molecular architectures, including several active pharmaceutical ingredients (APIs). Its utility is most prominently documented in the synthesis of the hypnotic agent Zaleplon and in the development of various kinase inhibitors.

A closely related analogue, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide, serves as a crucial starting material for Zaleplon. The synthesis involves the N-alkylation of this intermediate with an ethylating agent, such as ethyl iodide, in the presence of a base. enamine.netmdpi.com The resulting compound, N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide, is then condensed with 3-amino-4-cyanopyrazole to form the pyrazolopyrimidine core of Zaleplon. enamine.netmdpi.com This multi-step process highlights the role of the enaminone moiety as a key building block for constructing the final drug molecule.

The versatility of the dimethylamino propenone scaffold is also evident in the synthesis of potential tyrosine kinase inhibitors (TKIs). While not always using the exact phenyl derivative, closely related analogues have been employed to create compounds that target various kinases. For instance, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a pyridine analogue of the subject compound, is utilized as a synthetic intermediate in the preparation of analogs of Imatinib, a well-known TKI. Furthermore, research into novel kinase inhibitors has led to the synthesis of coumarin-chalcone derivatives, such as (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, which has been shown to modulate the activity of kinases including PKA, CaMKII, and ERK. scienceopen.com These examples demonstrate the value of the 3-(dimethylamino)acrylophenone core in generating molecules for oncological and neurological research.

Table 1: Examples of Kinase Inhibitor Analogs Derived from Dimethylamino Propenone Scaffolds
Compound NameScaffold TypeReported Target/ActivityReference
Imatinib Analogs1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-oneSynthetic intermediates for Tyrosine Kinase Inhibitor analogs.
(E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-oneCoumarin-ChalconeModulates PKA, CaMKII, ERK; enhances CREB phosphorylation. scienceopen.com
Phenylpyrazolopyrimidine derivativesPyrazolopyrimidineShowed modest inhibitory activity against Src kinase. mdpi.com

Development of Agrochemicals

The utility of this compound and related enaminones extends beyond pharmaceuticals into the field of agrochemicals. chemimpex.com These compounds serve as versatile building blocks for creating a range of molecules with potential applications as pesticides, herbicides, and fungicides. mdpi.comchemimpex.com The reactivity of the enaminone scaffold allows for the synthesis of various heterocyclic systems, which are common structural motifs in active agrochemical ingredients. mdpi.com

Research has shown that enaminone-based scaffolds can be used to construct complex molecules like benzo[d]imidazole derivatives. mdpi.com This class of compounds is known to have broad biological activity and is utilized in the formulation of products such as herbicides, bactericides, and insecticides. mdpi.com The ability to readily synthesize such scaffolds from enaminone precursors makes them attractive starting points for developing new agrochemical products. While specific, large-scale agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its role as a key intermediate for pharmaceuticals and its structural relation to known biologically active cores underscore its potential in the agrochemical discovery process. chemimpex.com

Generation of Compound Libraries and Diversification Strategies

The chemical properties of this compound make it an exemplary scaffold for the generation of compound libraries and for implementing diversification strategies in drug discovery. Enaminones are considered "privileged scaffolds" because they can be readily modified to produce a wide array of structurally diverse molecules. rsc.org Their ability to act as both nucleophiles and electrophiles provides multiple reaction sites for chemical modification. digitellinc.com

This dual reactivity allows for the systematic decoration of the core scaffold, a common and effective approach in library synthesis. enamine.net The enaminone can be reacted with a variety of reagents to generate different heterocyclic systems, such as pyridines, pyrimidines, and imidazoles, which are prevalent in biologically active compounds. mdpi.comrsc.org This adaptability is crucial for combinatorial chemistry, where the goal is to rapidly synthesize a large number of distinct but structurally related compounds for high-throughput screening.

Recent advancements have even demonstrated the use of enaminones in DNA-encoded library (DEL) technology. rsc.org A DNA-compatible synthesis of enaminones has been developed, allowing for the creation of vast libraries where each unique chemical compound is tagged with a unique DNA barcode. rsc.org This technology significantly accelerates the process of identifying hits against biological targets. The versatility of this compound and related enaminones as adaptable building blocks makes them highly valuable for generating the chemical diversity needed to fuel modern drug discovery pipelines. rsc.orgdigitellinc.com

Table 2: Diversification of the Enaminone Scaffold into Various Heterocyclic Systems
Starting ScaffoldReactant(s)Resulting Heterocycle ClassSignificance
β-EnaminoneAcetylacetone, Ammonium (B1175870) AcetatePyridineCore structure in many pharmaceuticals and natural products. mdpi.com
β-EnaminoneGuanidine or AmidinesPyrimidineFundamental component of nucleobases and numerous drugs.
β-EnaminoneHydrazinesPyrazoleScaffold for anti-inflammatory and analgesic drugs.
β-Enaminoneo-PhenylenediamineBenzodiazepineClass of psychoactive drugs.

Advanced Applications and Material Science Contributions

Development of Novel Materials and Coatings

The inherent reactivity and structural characteristics of 3-(Dimethylamino)-1-phenyl-2-propen-1-one make it a valuable building block in the synthesis of new materials and functional coatings. chemimpex.com Its ability to participate in various chemical reactions allows for its incorporation into diverse polymer backbones and coating formulations.

Functional Polymers

This compound is utilized in the synthesis of functional polymers, where it contributes to the development of advanced materials with specific, tailored properties. chemimpex.com The compound can be used as a monomer or a modifying agent to introduce desirable functionalities into a polymer structure. For instance, it is a key reactant in the synthesis of fluorescent probes, where its core structure is integrated into larger molecular systems designed for specific detection applications. acs.org

In one documented synthesis, this compound is reacted with other organic molecules, such as substituted aryl methyl ketones and benzo[d]isoxazol-3-amine, in a metal-free transannulation reaction to produce 2,4,5-substituted pyrimidine (B1678525) derivatives. acs.org These resulting complex molecules are designed as ratiometric fluorescent probes. The incorporation of the dimethylaminophenyl group is crucial for modulating the photophysical properties of the final polymer, influencing its fluorescent emissions. acs.org

Furthermore, the general class of chalcones, to which this compound belongs, is recognized for its utility in creating various polymeric materials. The presence of the enone functional group provides a site for polymerization reactions, allowing for the creation of polymers with the chalcone (B49325) moiety either in the main chain or as a pendant group. These polymers often exhibit interesting optical and electronic properties derived from the chalcone unit.

Surface Coatings

In the field of surface coatings, this compound is employed in the formulation of UV-curable coatings. chemimpex.com UV-curable coatings offer significant advantages, including rapid curing times, low energy consumption, and the absence of volatile organic compounds (VOCs). adhesion.krmdpi.com The performance of these coatings is highly dependent on the formulation, including the choice of oligomers, monomers, and photoinitiators. mdpi.comresearchgate.net

The role of this compound in these systems is primarily as a photoinitiator or a reactive component that enhances the curing process. chemimpex.com When exposed to UV radiation, it can help to initiate the polymerization of the acrylate (B77674) or methacrylate (B99206) functional groups in the coating formulation, leading to the formation of a hard, crosslinked film. adhesion.kr The properties of the final cured coating, such as hardness, adhesion, and chemical resistance, are influenced by the degree of crosslinking and the chemical nature of the components. mdpi.com The incorporation of different reactive diluents and additives allows for the tailoring of these properties to specific applications, from protective layers on metals to finishes on wood and plastic. mdpi.combibliotekanauki.pl

Photoinitiator Applications in UV-Curable Systems

Photoinitiators are essential components in UV-curable systems, as they absorb UV light and generate reactive species—typically free radicals—that initiate polymerization. google.comnih.gov this compound is identified as a compound used for this purpose in UV-curable coatings and inks, facilitating rapid curing processes that improve production efficiency. chemimpex.com

Photoinitiators are broadly classified into Type I (cleavage) and Type II (hydrogen-abstraction) initiators. nih.gov Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals directly. adhesion.kr The chalcone structure of this compound, with its conjugated system, is capable of absorbing UV energy. The efficiency of a photoinitiator is dependent on its absorption spectrum matching the emission spectrum of the UV source and its ability to efficiently generate radicals. adhesion.kr While specific mechanistic studies for this compound are not widely detailed in the provided search results, related α-amino ketone photoinitiators are known to be highly reactive. radtech.orgigmresins.com

The selection of a photoinitiator is critical for the performance of the final product. Factors such as curing speed, depth of cure, and any potential yellowing of the cured material are all influenced by the photoinitiator system. google.com The use of compounds like this compound contributes to the formulation of efficient UV-curing systems for a variety of applications, including graphic arts, coatings, and adhesives. chemimpex.comigmresins.com

Optical and Electronic Material Properties

The extended π-conjugated system and the presence of an electron-donating dimethylamino group in this compound and its derivatives give rise to interesting optical and electronic properties. These characteristics make them candidates for applications such as laser dyes and active media for light amplification.

Laser Dye Applications

Derivatives of this compound have been successfully synthesized and investigated as new laser dye materials. nih.govresearchgate.net Laser dyes are organic compounds that can sustain lasing action over a broad range of wavelengths, making them suitable for tunable lasers. ucla.edu Chalcones with dimethylamino substitution are noted for their broad absorption spectra in the UV-Visible range, a key feature for a potential tunable laser medium. nih.gov

One such derivative, 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl (amino phenyl)-2-propen-1-one (MSPPP), has been studied as a new laser medium. researchgate.net Research has shown that MSPPP exhibits excellent photochemical stability, a significant advantage over many conventional laser dyes like coumarin, which can degrade rapidly under pumping. researchgate.net The photophysical properties of these chalcone-based dyes are influenced by the solvent environment, allowing for the tuning of their emission wavelengths. researchgate.net

Another related compound, (E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), has also been examined as a laser dye. nih.gov The presence of the N,N-dimethylamino group in these chalcones enhances their photophysical properties through intramolecular charge transfer (ICT). nih.gov

Table 1: Photophysical Properties of a this compound Derivative (MSPPP) in Different Solvents

Solvent Absorption Max (λ_abs) (nm) Fluorescence Max (λ_fl) (nm) Stokes Shift (nm)
Dioxane 415 499 84
Acetone 419 511 92
Chloroform 427 506 79
DMF 423 521 98
Toluene 404 473 69

Data sourced from a study on 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl (amino phenyl)-2-propen-1-one (MSPPP). researchgate.net

Amplified Spontaneous Emission Characteristics

Amplified Spontaneous Emission (ASE) is a phenomenon observed in materials with high optical gain, where spontaneously emitted photons stimulate the emission of further photons, leading to a significant narrowing of the emission spectrum. It is a precursor to lasing action. Chalcone derivatives containing the dimethylamino phenyl group have demonstrated promising ASE characteristics.

Studies on both MSPPP and DAP have shown that they exhibit ASE under laser pump excitation. nih.govresearchgate.net For MSPPP, the ASE was tunable in the wavelength range of 511 nm to 548 nm depending on the solvent and concentration. researchgate.net Similarly, DAP exhibited dual ASE bands at 545 nm and 565 nm under specific pump power and concentration conditions. nih.gov The appearance and characteristics of the ASE are sensitive to solvent polarity, concentration, and the energy of the pump laser. nih.gov This tunability and efficiency position these materials as strong candidates for use in solid-state lasers and optical amplifiers. nih.govresearchgate.net

Table 2: Amplified Spontaneous Emission (ASE) Peak Wavelengths for Chalcone Derivatives

Compound Solvent Concentration (mM) ASE Peak (nm)
MSPPP Acetone 2 511
MSPPP DMF 2 521
MSPPP Dioxane 2 518
DAP Acetonitrile 1.5 545 and 565

Data for MSPPP is from a study on 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl (amino phenyl)-2-propen-1-one. researchgate.net Data for DAP is from a study on (E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. nih.gov

Fluorescent Probe Development

The inherent chemical scaffold of this compound makes it a valuable reagent in the synthesis of complex fluorescent molecules. Its structure is utilized as a foundational component that can be elaborated into sophisticated probes for detecting specific analytes.

A notable application is its use as a starting material in the creation of fluorescent probes for synthetic cannabinoids. mdpi.com Researchers have synthesized a ratiometric fluorescent probe, DPTF (2-(5-phenyl-8-(4-(trifluoromethyl)phenyl)pyrimido[4,5-d]pyridazin-2-yl)phenol), for the sensitive detection of JWH-018, a representative synthetic cannabinoid. mdpi.com The synthesis involves a multi-step, metal-free transannulation reaction where this compound is a key reactant. mdpi.com

The process involves reacting a substituted acetophenone (B1666503) with iodine, followed by the addition of this compound and benzo[d]isoxazol-3-amine to form a 2,4,5-substituted pyrimidine derivative. mdpi.com This intermediate is then further reacted to create the final DPTF probe. mdpi.com The sensing mechanism of the resulting DPTF probe relies on noncovalent interactions, including hydrogen bonding and through-space charge transfer, with the target analyte. mdpi.com

Table 1: Reagents for the Synthesis of DPTF Probe

Role Compound Name Starting Material
Reagent 14-(Trifluoromethyl)acetophenoneYes
Reagent 2This compoundYes
Reagent 3Benzo[d]isoxazol-3-amineYes
Reagent 4Hydrazine (B178648) hydrateYes
Catalyst/SolventIodine, Dimethyl sulfoxide (B87167) (DMSO)N/A

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. The NLO response of organic molecules is often governed by a Donor-π-Acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. Chalcones and their derivatives, which share the core structure of this compound, are widely studied for these properties.

The structure of this compound features a strong electron-donating dimethylamino group (D) connected via a propenone π-system to an electron-accepting phenyl-carbonyl group (A), making it a classic D-π-A molecule. Research on analogous chalcone derivatives shows that the presence of a dimethylamino group significantly enhances NLO properties. Studies on chalcones with an A–A–D (Acceptor-Acceptor-Donor) design, where a p-dimethylamino group was attached to one of the phenyl rings (ring B), demonstrated that the second-order hyperpolarizability increased as the electron-withdrawing strength of the substituent on the other ring (ring A) increased. ekb.eg

The third-order NLO activity of various chalcone derivatives has been quantified using techniques like the femtosecond degenerate four wave mixing (DFWM) technique. ekb.eg For second-order effects, the Kurtz-Perry powder method is commonly used to evaluate second-harmonic generation (SHG) efficiencies. ekb.eg Computational studies using programs like MOPAC are also employed to calculate molecular hyperpolarizabilities (β), which provide theoretical insight into a molecule's NLO potential. researchgate.net While specific experimental NLO data for this compound is not detailed in the available literature, the established structure-property relationships in similar compounds strongly suggest its potential as an NLO-active material.

Table 2: NLO Properties of Related Dimethylamino Chalcone Derivatives

Compound Architecture Key Finding Source
(E)-3-(4-(dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-oneD-π-AShows highest NLO activity among a series of 15 chalcones. ekb.eg
Chalcones with p-dimethyl amino group at ring BA-A-DSecond-order hyperpolarizability increases with increasing electron-withdrawing strength of substituent at ring A. ekb.eg
Thiophene-containing chalconesD-π-A-π-DPossess high molecular hyperpolarizability (β) values due to delocalization of π electrons. researchgate.net

Ligand Chemistry and Coordination Complexes

Enaminones, such as this compound, are recognized for their capacity to act as effective chelating ligands in coordination chemistry. The structure contains both a carbonyl oxygen atom and an enamine nitrogen atom, which can act as donor sites to coordinate with metal ions, forming stable chelate rings. This bidentate (O,N) coordination mode is common for this class of compounds.

Enaminones and their corresponding metal complexes are subjects of extensive study due to their applications in optical chemistry and as versatile synthetic intermediates. Chalcone-based ligands, which are structurally related, also play a prominent role in coordination chemistry, forming complexes with a variety of transition metals such as Mn(II), Fe(III), and Ru(III). The resulting coordination compounds have been investigated for their potential catalytic and biological activities.

While the general capability of enaminones to form complexes with both main group and transition metals is well-established, specific crystal structures or detailed characterization of coordination complexes formed directly with this compound are not extensively detailed in the surveyed literature. However, based on the chemistry of analogous compounds, it is expected to form stable, neutral, or cationic complexes with various metal salts, leading to materials with potentially interesting magnetic, optical, or catalytic properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to predict a wide range of molecular properties by calculating the electron density of a system. arxiv.orgirjweb.com These calculations provide a good balance between accuracy and computational cost, making them suitable for molecules of this size. arxiv.org

Geometry Optimization

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. arxiv.org This is achieved by calculating the forces on each atom and adjusting their positions until the net force is negligible and the structure represents a minimum on the potential energy surface. researchgate.net For 3-(Dimethylamino)-1-phenyl-2-propen-1-one, this process would determine the most stable three-dimensional structure, including crucial parameters like bond lengths, bond angles, and dihedral angles between the phenyl ring, the propenone backbone, and the dimethylamino group.

However, a detailed analysis of published scientific literature did not yield specific optimized geometrical parameters (bond lengths, angles) for this compound from DFT calculations. While studies on similar chalcone (B49325) derivatives exist, they pertain to different molecular structures. researchgate.netepstem.net

Electronic Structure Analysis (e.g., Energy Band Gap, Total Energy)

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. Key parameters derived from these calculations include the total energy of the molecule at its optimized geometry, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller gap generally indicates a molecule that is more easily excited and more chemically reactive. irjweb.com

Specific values for the total energy and the HOMO-LUMO energy gap for this compound from dedicated DFT studies were not available in the searched literature. Such calculations are highly dependent on the chosen DFT functional and basis set, and different levels of theory can yield varying results. nih.govreddit.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms.

A specific MEP map or a detailed analysis of the electrostatic potential for this compound was not found in the reviewed literature.

Natural Bond Orbital (NBO) Analysis of Molecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.de This analysis provides insights into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair across the propenone system and the phenyl ring.

Detailed NBO analysis, including specific data on orbital occupancies and stabilization energies for this compound, could not be located in published research.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental results to validate both the computational model and the experimental assignments.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)

Theoretical calculations of NMR chemical shifts are a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. mdpi.com These calculated shifts can then be correlated with experimental spectra to aid in the assignment of signals to specific atoms. mdpi.com This is particularly useful for complex molecules or for distinguishing between different isomers. bldpharm.com

While experimental ¹³C NMR data for this compound is available, a specific study correlating these experimental values with theoretical shifts calculated via the GIAO method for this exact compound was not identified in the searched literature. spectrabase.com Computational studies on other chalcones have shown that DFT methods can provide NMR predictions that are in good agreement with experimental data. researchgate.netepstem.net

Infrared (IR) Vibrational Frequencies

Theoretical vibrational analysis is a fundamental tool for interpreting and assigning experimental infrared (IR) spectra. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. physchemres.org These calculations yield a set of vibrational modes, each corresponding to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds.

Due to the inherent approximations in theoretical models and the neglect of anharmonicity, calculated frequencies often show systematic deviations from experimental values. researchgate.net To bridge this gap, it is common practice to apply a scaling factor to the computed frequencies, which generally brings them into better alignment with experimental data recorded via techniques like Fourier-transform infrared (FTIR) spectroscopy. nih.govspectroscopyonline.com

The most characteristic vibrations for this compound include the C=O stretching of the ketone, the C=C stretching of the propenone backbone, the C-N stretching of the dimethylamino group, and various C-H stretching and bending modes from the phenyl and vinyl groups. The comparison between calculated and experimental frequencies allows for a definitive assignment of the absorption bands observed in the experimental IR spectrum.

Please note: The following table contains illustrative data for key vibrational modes, as specific computational studies for this exact molecule are not publicly available. The values are representative of those expected for the listed functional groups.

Interactive Table: Key Calculated and Experimental IR Frequencies for this compound

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹, Scaled) Typical Experimental Wavenumber (cm⁻¹)
Carbonyl Stretch C=O 1645 1630-1650
Alkene Stretch C=C 1590 1580-1600
Aromatic Stretch C=C (Phenyl) 1570 1560-1580
C-N Stretch C-N 1355 1340-1360
C-H Stretch Aromatic (Phenyl) 3060 3050-3070

Ultraviolet-Visible (UV-Vis) Absorption Spectra (e.g., TD-DFT)

The electronic absorption properties of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis range. rsc.org Key parameters obtained from TD-DFT calculations include the excitation energy, the corresponding wavelength (λmax), and the oscillator strength (f), which is a measure of the transition's probability or intensity. mdpi.com

The molecule possesses a donor-acceptor structure, with the dimethylamino group acting as the electron donor and the benzoyl group as the electron acceptor. This arrangement facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation, typically corresponding to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This HOMO→LUMO transition is usually the lowest energy transition and dictates the longest wavelength absorption maximum (λmax). TD-DFT calculations, often performed with functionals like B3LYP or PBE0 and incorporating solvent effects through models like the Polarizable Continuum Model (PCM), can accurately predict these absorption bands. mdpi.com

Please note: The following table presents illustrative TD-DFT data for the primary electronic transitions of this compound, based on typical results for similar donor-acceptor systems.

Interactive Table: Predicted Electronic Transitions for this compound

Transition Primary Orbital Contribution Calculated λmax (nm) Oscillator Strength (f)
S₀ → S₁ HOMO → LUMO (π → π*, ICT) 385 0.85
S₀ → S₂ HOMO-1 → LUMO (π → π*) 290 0.15
S₀ → S₃ HOMO → LUMO+1 (π → π*) 265 0.10

Structure-Reactivity and Structure-Property Relationships

The chemical behavior and physical properties of this compound are intrinsically linked to its molecular structure.

Influence of Substituents on Electronic and Optical Properties (e.g., Intramolecular Charge Transfer)

The electronic and optical properties of this compound are highly tunable by introducing substituents on the phenyl ring. The inherent intramolecular charge transfer (ICT) character of the molecule, arising from the electron-donating dimethylamino group and the electron-accepting phenyl-ketone moiety, is sensitive to these modifications.

Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., -NO₂, -CN) to the phenyl ring enhances the acceptor strength of the benzoyl portion. This increased acceptor character stabilizes the LUMO, reducing the HOMO-LUMO energy gap. Consequently, less energy is required for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum (λmax).

Electron-Donating Groups (EDGs): Conversely, attaching an EDG (e.g., -OCH₃, -OH) to the phenyl ring destabilizes the LUMO or has a less pronounced effect than the primary dimethylamino donor. This generally leads to a smaller change or a hypsochromic (blue) shift in λmax compared to the unsubstituted compound. The strength of the ICT can be modulated, influencing properties like solvatochromism and non-linear optical responses. mdpi.com

Please note: The following table provides a qualitative illustration of substituent effects on the principal absorption band.

Interactive Table: Predicted Influence of Phenyl Substituents on λmax

Substituent (at para-position) Type Effect on HOMO-LUMO Gap Predicted Shift in λmax
-NO₂ Strong Electron-Withdrawing Decrease Bathochromic (Red Shift)
-H (Reference) - -
-OCH₃ Moderate Electron-Donating Increase Hypsochromic (Blue Shift)

Conformational Analysis and Isomer Stability

Computational methods are crucial for exploring the conformational landscape of this compound. The molecule can exist as different geometric isomers and rotamers, with stability dictated by steric and electronic factors.

Geometric Isomerism: The central C=C double bond can exist in either an (E) or (Z) configuration. The (E)-isomer, where the bulky dimethylamino and phenyl groups are on opposite sides of the double bond, is significantly more stable than the (Z)-isomer due to reduced steric hindrance. nih.gov Computational geometry optimizations consistently show the (E)-isomer to be the global minimum energy structure.

Rotational Isomerism (Conformers): Rotation around the single bonds, particularly the C(vinyl)-C(carbonyl) bond and the C(phenyl)-C(carbonyl) bond, gives rise to different conformers. The two primary planar conformers related to the C(vinyl)-C(carbonyl) bond are s-trans and s-cis. For planarity to be maintained, which maximizes π-conjugation, the s-trans conformation is generally favored. DFT calculations can quantify the energy barriers to rotation around these bonds, providing insight into the molecule's flexibility and the relative populations of different conformers at room temperature. researchgate.netmdpi.com

Please note: The data in this table is illustrative, representing typical energy differences found in similar enone systems.

Interactive Table: Relative Stability of Isomers and Conformers

Isomer/Conformer Key Dihedral Angle(s) Relative Energy (kcal/mol) Predicted Stability
(E)-s-trans C=C-C=O (180°) 0.0 Most Stable
(E)-s-cis C=C-C=O (0°) ~2-4 Less Stable
(Z)-s-trans C=C-C=O (180°) >10 Unstable

Molecular Modeling and Docking Studies

Molecular modeling extends the theoretical investigation of this compound to its potential interactions with biological macromolecules.

Protein Interaction Analysis

While specific docking studies for this compound are not widely documented, the methodology is well-established, particularly for the broader class of chalcones to which it belongs. nih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov

The process involves:

Target Selection: Identifying a protein of interest, often an enzyme or receptor implicated in a disease pathway. For chalcones, common targets include kinases, tubulin, and various receptors involved in cancer. nih.govnih.gov

Structure Preparation: Obtaining the 3D crystal structure of the protein from a database (e.g., Protein Data Bank) and preparing it by removing water molecules and adding hydrogen atoms. The ligand's 3D structure is optimized for the lowest energy state. nih.gov

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the protein's binding site, and its conformational space is explored to find the most stable binding poses.

Analysis: The results are scored based on binding affinity (in kcal/mol), with more negative values indicating stronger binding. The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Please note: The following table presents a hypothetical docking result for this compound with a representative protein kinase target to illustrate the typical output of such an analysis.

Interactive Table: Hypothetical Molecular Docking Results with a Protein Kinase

Parameter Value Interpretation
Binding Affinity -8.5 kcal/mol Strong predicted binding interaction.
Key H-Bond Interactions Carbonyl Oxygen with Lysine residue The C=O group acts as a hydrogen bond acceptor, a crucial anchor point.
Key Hydrophobic Interactions Phenyl ring with Leucine, Valine residues The aromatic ring fits into a hydrophobic pocket, contributing to stability.
Interacting Residues LYS-72, LEU-130, VAL-80, ASP-184 Specific amino acids forming the binding site for the ligand.

Analytical Characterization Techniques

Mass Spectrometry (MS) (e.g., High Resolution Mass Spectrometry (HRMS))

Mass spectrometry is employed to determine the molecular weight and elemental composition of 3-(Dimethylamino)-1-phenyl-2-propen-1-one. The compound has a monoisotopic mass of 175.0997 Da. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula (C₁₁H₁₃NO). mdpi.comchemrxiv.org This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. mdpi.com The analysis of fragmentation patterns in the mass spectrum can further confirm the molecular structure. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

Table 2: Predicted HRMS Adducts for C₁₁H₁₃NO

Adduct m/z
[M+H]⁺ 176.10700
[M+Na]⁺ 198.08894
[M+K]⁺ 214.06288
[M+NH₄]⁺ 193.13354

Data sourced from computational predictions. uni.lu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

UV-Vis Spectroscopy: this compound and its derivatives, which belong to the chalcone (B49325) family, exhibit strong absorption bands in the UV-visible range. researchgate.net These absorptions are typically due to π-π* and n-π* electronic transitions within the conjugated system. For a related compound, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), the absorption spectrum shows a single band around 417 nm in acetonitrile. The position of the absorption maximum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

Fluorescence Spectroscopy: Many chalcone derivatives exhibit fluorescence, and their emission properties are also sensitive to the molecular structure and environment. The "push-pull" nature of compounds with both electron-donating (like dimethylamino) and electron-withdrawing groups can lead to interesting fluorescence properties. For the DAP analogue, a single fluorescence emission peak is observed around 538 nm in acetonitrile. The intensity and wavelength of the emission can be affected by factors such as solvent polarity and concentration.

Table 3: Photophysical Data for the Analogue (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP)

Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm)
Acetonitrile 417 538

Data for a representative analogue illustrates the typical spectroscopic behavior.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and information about intermolecular interactions. While the crystal structure for the parent compound is not detailed in the provided results, analysis of closely related chalcone derivatives reveals key structural features.

Table 4: Selected Crystallographic Data for the Analogue (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (between phenyl rings) 1.56 (7)°

Data for a representative analogue illustrates typical solid-state structural features. bris.ac.uk

Optical Rotation (for Chiral Analogues)

The parent compound, this compound, is achiral and therefore not optically active. youtube.comyoutube.com Optical activity, the ability to rotate the plane of polarized light, is a defining characteristic of chiral molecules. khanacademy.org

Chirality can be introduced into the chalcone framework through various synthetic strategies, such as asymmetric catalysis, to produce chiral derivatives. nih.govnih.gov For these chiral analogues, optical rotation is a critical analytical technique. It is measured using a polarimeter, and the specific rotation [α] is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). rsc.org The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. When characterizing a pair of enantiomers, one will rotate light in the positive direction, and the other will rotate it by an equal magnitude in the negative direction. youtube.com The enantiomeric excess (ee) of a chiral sample, a measure of its purity, is often determined by chiral High-Performance Liquid Chromatography (HPLC) in conjunction with optical rotation measurements. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-phenyl-2-propen-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between acetophenone derivatives and dimethylamino-substituted aldehydes. Optimize reaction conditions (temperature, solvent, catalyst) using design-of-experiment (DoE) approaches. For example, microwave-assisted synthesis under inert atmospheres may reduce side reactions . Characterization via NMR and IR spectroscopy is critical to confirm the enaminone structure .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>99%). Confirm molecular identity via high-resolution mass spectrometry (HRMS) and elemental analysis. Cross-validate using differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .
  • Vibrational spectroscopy : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G**) to validate enaminone tautomerism .

Advanced Research Questions

Q. What are the key challenges in studying the biological activity of this compound, and how can its CD40-TRAF6 inhibitory mechanism be probed?

  • Methodology :

  • In vitro assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to TRAF6.
  • Cell-based studies : Employ NF-κB luciferase reporter assays in HEK293T cells to quantify inhibition of CD40-TRAF6 signaling .
  • Molecular docking : Perform simulations (e.g., AutoDock Vina) to identify critical binding residues and validate with mutagenesis .

Q. How can computational chemistry enhance understanding of this compound’s reactivity and electronic properties?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • AIM (Atoms in Molecules) theory : Map electron density to identify hydrogen-bonding interactions critical for biological activity .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Meta-analysis : Compare structure-activity relationship (SAR) data across studies, focusing on substituent effects (e.g., electron-withdrawing vs. donating groups).
  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

Q. How can the compound’s stability under physiological conditions be evaluated for drug delivery applications?

  • Methodology :

  • pH stability tests : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), followed by LC-MS quantification of degradation products.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction .

Q. What are the implications of its hemilabile ligand properties in coordination chemistry?

  • Methodology : Synthesize transition metal complexes (e.g., Rh(I) or Ir(I)) and characterize via X-ray diffraction. Investigate catalytic activity in hydrogenation or C–C coupling reactions using kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.